Osalmidee, also known as (2-hydroxy-1-(N-4'-hydroxyphenyl))propanamide, is a natural product often investigated for its potential therapeutic benefits. [, , , , , , , , , , , ] It is classified as a phenolic amide and has been the subject of research for its antioxidant and anti-tumor properties. [, , , , , , , , , , , ]
The synthesis of Osalmid typically involves the derivation from salicylanilide compounds. One notable method includes the reaction of salicylanilide with various chemical reagents under controlled conditions to yield the desired product. The synthesis process may utilize techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization of the compound .
Recent studies have also explored novel derivatives of Osalmid, such as silicone derivatives, which exhibit enhanced biological activity compared to the original compound. These derivatives are synthesized through modifications that enhance solubility and bioavailability .
Osalmid's molecular formula is CHNO, with a molecular weight of approximately 244.24 g/mol. The structure comprises a salicylamide core, which is essential for its biological activity. The compound features a hydroxyl group (-OH) on the aromatic ring, contributing to its interaction with biological targets .
The three-dimensional conformation of Osalmid can be analyzed using computational chemistry methods, providing insights into its binding affinity with ribonucleotide reductase M2 and other potential targets in cancer therapy .
Osalmid undergoes various chemical reactions that are pivotal for its pharmacological effects. One significant reaction involves the inhibition of ribonucleotide reductase M2, which leads to decreased levels of deoxyribonucleotides necessary for DNA synthesis. This inhibition triggers apoptosis in cancer cells by disrupting their replication processes .
Additionally, Osalmid has been shown to interact with cellular signaling pathways, enhancing the radiosensitivity of tumor cells when combined with radiation therapy. This effect is attributed to the modulation of DNA damage response mechanisms .
The mechanism of action of Osalmid primarily revolves around its role as an inhibitor of ribonucleotide reductase M2. By inhibiting this enzyme, Osalmid reduces the availability of deoxyribonucleotides required for DNA synthesis, thereby impairing cell proliferation in cancerous tissues .
Furthermore, Osalmid's ability to enhance radiosensitivity suggests that it may facilitate increased DNA damage in tumor cells during radiation therapy. This dual action—direct inhibition of tumor growth and enhancement of treatment efficacy—positions Osalmid as a promising candidate in cancer therapeutics .
Osalmid is characterized by several notable physical properties:
Chemically, Osalmid exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its reactivity profile indicates potential interactions with nucleophiles due to the presence of electrophilic sites within its structure .
Osalmid's primary application lies in cancer treatment research. Its role as a ribonucleotide reductase M2 inhibitor makes it a valuable tool in understanding tumor biology and developing new therapeutic strategies against various cancers, including hepatocellular carcinoma and esophageal cancer .
In addition to its anticancer properties, ongoing research aims to explore Osalmid's potential in treating viral infections such as hepatitis B virus by targeting specific pathways involved in viral replication . The versatility of Osalmid highlights its importance not only in oncology but also in broader pharmacological contexts.
Originally developed in the 1960s as Driol or Bilamid, Osalmid was clinically deployed as a choleretic agent for hepatobiliary disorders. Its primary mechanism involved enhancing bile secretion through hydrocholeresis—increasing water content in bile without proportionally increasing solid components. This action provided symptomatic relief in conditions like chronic cholecystitis and cholelithiasis by reducing biliary viscosity and promoting stone clearance [1] [10]. Pharmacodynamic studies established that Osalmid's choleretic potency exceeded that of dehydrocholic acid by approximately 40%, while simultaneously relaxing the sphincter of Oddi and reducing serum cholesterol levels [4].
The transformative shift from hepatology to oncology began in 2016 when high-throughput screening identified Osalmid as a potent inhibitor of ribonucleotide reductase small subunit M2 (RRM2)—a pivotal enzyme in DNA synthesis and repair. Researchers demonstrated that Osalmid suppressed RR activity with an IC₅₀ of 8.23 μM, outperforming hydroxyurea (a known RR inhibitor) by tenfold in enzymatic assays [4] [7]. This serendipitous discovery redirected Osalmid research toward cancer therapeutics, leveraging RRM2's established role in tumor proliferation and DNA damage response. The molecule's favorable safety profile from decades of clinical use accelerated its repurposing, with the first oncology-focused clinical trial (NCT03670173) launching in 2018 for multiple myeloma [1] [7].
Osalmid exerts multimodal anticancer effects primarily through allosteric inhibition of RRM2, disrupting de novo nucleotide synthesis essential for DNA replication and repair. This molecular sabotage creates dNTP pool imbalances that preferentially affect rapidly dividing cancer cells. In esophageal squamous cell carcinoma, Osalmid treatment (10–40 μM) enhanced radiosensitivity by 3.5-fold through sustained DNA damage amplification, as evidenced by persistent γH2AX foci and increased comet tail moments [2]. Mechanistically, Osalmid:
In EGFR-mutant lung adenocarcinoma, RRM2 overexpression correlated with poor survival (p<0.001). Osalmid (IC₅₀ ≈ 8–12 μM) reversed resistance to third-generation TKIs (osimertinib/AZD9291) by triggering ferroptosis—an iron-dependent cell death pathway. This occurred through depletion of glutathione peroxidase 4 (GPX4) and upregulation of lipid peroxides, circumventing EGFR-dependent resistance mechanisms [5].
Table 2: Anticancer Applications of Osalmid via RRM2 Inhibition
Cancer Type | Key Findings | Mechanistic Insights |
---|---|---|
Esophageal Carcinoma | 78% tumor reduction with IR combo; 3.5x radiosensitization | ERK pathway suppression; γH2AX persistence |
Lung Adenocarcinoma (EGFR+) | Reversed osimertinib resistance; induced ferroptosis | GPX4 depletion; lipid ROS accumulation |
Hepatitis B-Driven HCC | EC₅₀ = 11.1–16.5 μM against HBV-DNA synthesis | cccDNA suppression; RR activity inhibition |
Multiple Myeloma | Phase I trial ongoing (NCT03670173) | RRM2 degradation; dNTP pool depletion |
The DCZ0858 derivative—a silicone-modified Osalmid analog—exhibits enhanced potency in hematologic malignancies. In diffuse large B-cell lymphoma (DLBCL), DCZ0858 (IC₅₀ = 7.4–14.4 μM) induced:
Notably, DCZ0858 maintained >90% viability in normal lymphocytes while eliminating DLBCL cells, demonstrating a favorable therapeutic index. Xenograft models showed 60–70% tumor reduction without hematologic toxicity, positioning it as a promising R-CHOP alternative [6].
Osalmid's metabolism generates bioactive derivatives with distinct anticancer properties. UPLC/Q-TOF-MS studies identified ten metabolites, three demonstrating superior RRM2 binding versus the parent compound:
M7 exhibited particularly potent activity in hepatocellular carcinoma, inducing p53-mediated cell cycle arrest and caspase-3-dependent apoptosis at concentrations 40% lower than Osalmid. This metabolic activation pathway reveals a prodrug-like dimension to Osalmid's pharmacology, where hepatic transformation generates tissue-targeted therapeutics [8].
Table 3: Bioactive Metabolites of Osalmid and Their Activities
Metabolite | Biotransformation | Key Pharmacological Activities |
---|---|---|
M7 | Hydroxylation | p53 activation; RRM2 competitive inhibition |
M8 | Glucuronidation | G₂/M arrest; CDK1 suppression |
M10 | Sulfonation | ROS amplification; sorafenib synergy |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4